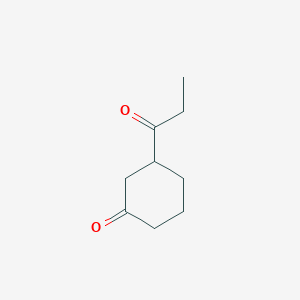

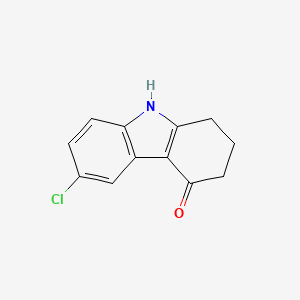

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one

Descripción general

Descripción

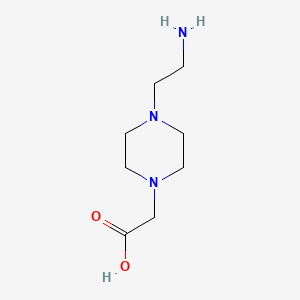

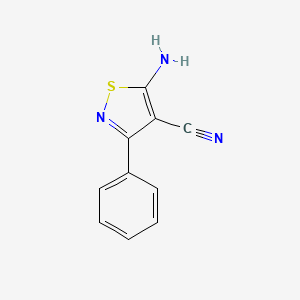

“6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one” is a chemical compound with the CAS Number: 88368-11-0 . It has a molecular weight of 219.67 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one” is 1S/C12H10ClNO/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15/h4-6,14H,1-3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one” is a solid at room temperature . It has a molecular weight of 219.67 .Aplicaciones Científicas De Investigación

Photophysics of Carbazole Derivatives

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one and its derivatives are explored for their unique photophysical properties. Fluorophores derived from this compound, like DMTCO and MDDCO, show high sensitivity to solvent polarity, especially in their electronically excited states. This sensitivity is evident from their behavior in different solvents, observed through steady-state and time-resolved fluorescence experiments. These compounds, due to their structural features, also show significant fluorescence quenching with organic bases, hinting at their potential in fluorescence-based applications (Ghosh et al., 2013).

Chemical Synthesis and Applications

Synthesis and Antitumor Activity

The compound is a core structure for the synthesis of various hetero-annulated carbazoles, exhibiting notable in vitro antitumor activity. One such derivative, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, has been identified as a potential therapeutic drug against cancer cell proliferation (Murali et al., 2017).

Asymmetric Synthesis for Medical Applications

Efficient asymmetric synthesis of derivatives of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been developed for potential medical applications, including the treatment of human papillomavirus infections. The synthesis process showcases high stereoselectivity and yield, underlining the compound’s significance in the development of pharmaceuticals (Boggs et al., 2007).

Biological and Pharmaceutical Applications

Biological Derivatization

The compound and its derivatives have been subject to bacterial biotransformation studies, revealing a range of bioactive metabolites. These studies are crucial for understanding the metabolic pathways and potential pharmacological applications of these compounds (Waldau et al., 2009).

Bioinformatic Characterization for Brain Disorders

Research has been conducted on Schiff bases derived from this compound for their potential applicability in treating neurodegenerative diseases, like Alzheimer's. Bioinformatics and cheminformatics tools have been used to predict drug-like properties and binding to therapeutic targets, suggesting the potential of these compounds as neuropsychiatric drugs (Avram et al., 2021).

Mecanismo De Acción

While the exact mechanism of action for “6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one” isn’t clear, one related compound, “6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide”, is thought to work by blocking the activity of an enzyme called SirT1, which is involved in controlling the removal of the abnormal huntingtin protein .

Safety and Hazards

Propiedades

IUPAC Name |

6-chloro-1,2,3,9-tetrahydrocarbazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15/h4-6,14H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQOLLAZVXJGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30319511 | |

| Record name | 6-Chloro-4-oxo-1,2,3,4-tetrahydrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one | |

CAS RN |

88368-11-0 | |

| Record name | NSC346508 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-4-oxo-1,2,3,4-tetrahydrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde](/img/structure/B3058134.png)